3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 7 with a hydroxyl group. The 4-chlorophenyl group enhances lipophilicity, which may influence membrane permeability and target binding. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial/anticancer activity .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLGCQPMKJGGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromone structure One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Continuous flow chemistry might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromone ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : Reduction reactions can be performed on the chromone ring to produce dihydrochromones.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the chromone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve alkyl halides and amines.
Major Products Formed
Oxidation: : Formation of chromone-3-carboxylic acid derivatives.
Reduction: : Production of dihydrochromones.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as an anti-inflammatory agent, antioxidant, and potential anticancer drug. Research has shown that chromones can modulate various signaling pathways, making them valuable in drug discovery.
Medicine
In medicine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one has been studied for its therapeutic potential. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and other inflammatory diseases. Additionally, its antioxidant activity suggests it could be useful in preventing oxidative stress-related diseases.
Industry
In the industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable tool in the design of new drugs and pesticides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of various molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress responses. By inhibiting these pathways, the compound can reduce inflammation and oxidative damage, leading to its therapeutic effects.
Comparison with Similar Compounds
Positional Isomerism: 7-Hydroxy vs. 8-Hydroxy
A closely related compound, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one (E594-0107), differs only in the hydroxyl group’s position (8-hydroxy vs. 7-hydroxy). Positional isomerism can significantly alter biological activity. For instance, hydroxyl groups on coumarins are critical for hydrogen-bond donor capacity; the 7-hydroxy position is a common pharmacophore in natural coumarins (e.g., umbelliferone), whereas the 8-hydroxy derivative may exhibit distinct binding modes in enzyme pockets .
Substitution Patterns on the Coumarin Core
Other 2H-chromen-2-one derivatives, such as 5,7-dihydroxy-4-propyl-2H-chromen-2-one, demonstrate antimicrobial and antitumor activities . Unlike the target compound, these derivatives lack the oxadiazole moiety but feature alkyl (propyl) and multiple hydroxyl groups. The absence of the electron-deficient oxadiazole ring may reduce interactions with enzymes requiring π-π stacking or charge-transfer complexes. Conversely, the propyl group could enhance lipophilicity, favoring membrane penetration .
Oxadiazole-Containing Analogues
Antiviral Oxadiazole Derivatives
A compound with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group linked to an imidazole via a methylthio linker (IC₅₀ = 3 mM against SARS-CoV 3CLpro) highlights the oxadiazole’s role as a pharmacophore for protease inhibition . The target compound’s oxadiazole group may similarly engage in hydrophobic or π-π interactions with viral proteases, but the chromenone core could impose steric hindrance or alter solubility compared to the imidazole derivative.
Amine-Functionalized Oxadiazole Derivatives
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride contains an oxadiazole linked to an ethylamine group. This difference could impact bioavailability in drug delivery .
Thiophene-Based Analogues
Thiophene derivatives with 4-chlorophenyl substituents (e.g., 5-(4-chlorophenyl)-thiophene-2-carboxylic acid derivatives) exhibit potent anticancer and antibacterial activities. The thiophene core, being more electron-rich than oxadiazole, may favor different binding interactions (e.g., stronger van der Waals forces). However, the 4-chlorophenyl group’s presence in both classes suggests a shared role in enhancing target affinity through hydrophobic interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
